7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound belonging to the benzoxazepine class. This compound features a fused benzene and oxazepine ring system, with bromine and chlorine substituents at the 7th and 9th positions, respectively. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in aqueous solutions. The unique substitution pattern of this compound suggests potential variations in its chemical behavior and biological activity compared to other derivatives within the same class.
The compound can be synthesized through various methods, typically involving cyclization reactions of suitable precursors. It is commercially available from several chemical suppliers, such as BenchChem and Sigma-Aldrich, which provide detailed specifications and synthesis methodologies for research purposes .
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen in its structure. It falls under the broader category of benzoxazepines, which are known for their diverse pharmacological properties.
The synthesis of 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (such as recrystallization or chromatography) are critical for optimizing yield and purity .
The molecular formula for 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is . Its structure features:
Property | Value |
---|---|
CAS Number | 2680721-61-1 |
Molecular Weight | 220.09 g/mol |
IUPAC Name | 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride |
InChI Key | SGMSSJCLSMTOQO-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(CN1)C=CC=C2Cl.Cl |
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can participate in several chemical reactions:
The physical properties of 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:
Chemical properties include:
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has potential applications in scientific research:
This compound's unique structure and properties make it a valuable subject for further research in medicinal chemistry and pharmacology.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4